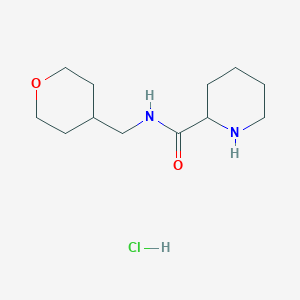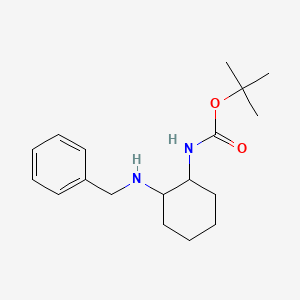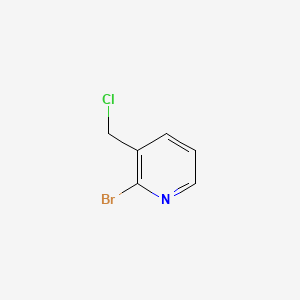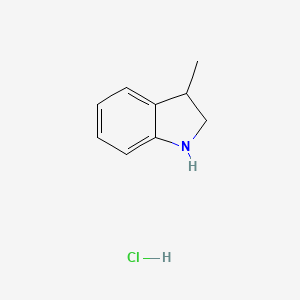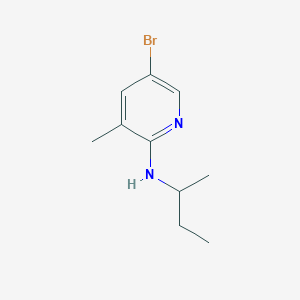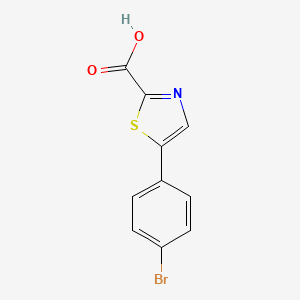
5-(4-Bromophenyl)thiazole-2-carboxylic acid
Descripción general
Descripción
5-(4-Bromophenyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group at the 5-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromophenylthiosemicarbazone, which is then cyclized using an acid catalyst to yield the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The thiazole ring can undergo nucleophilic substitution at the 2-position.
Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides under basic conditions.
Oxidation and reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products
Electrophilic substitution: Substituted thiazole derivatives with various functional groups.
Nucleophilic substitution: Thiazole derivatives with nucleophilic groups attached at the 2-position.
Oxidation and reduction: Alcohols, aldehydes, or ketones derived from the carboxylic acid group.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)thiazole-2-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer activities.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring and bromophenyl group contribute to its binding affinity and specificity . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)thiazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylphenyl)thiazole-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
5-(4-Nitrophenyl)thiazole-2-carboxylic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
5-(4-Bromophenyl)thiazole-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or methyl groups, which can affect the compound’s interaction with biological targets and its overall stability .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFXAHUFUAMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


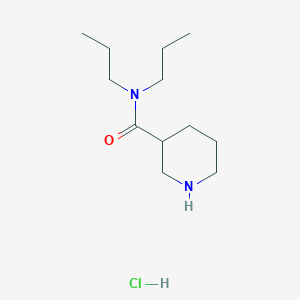
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)
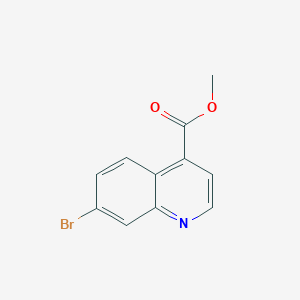
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
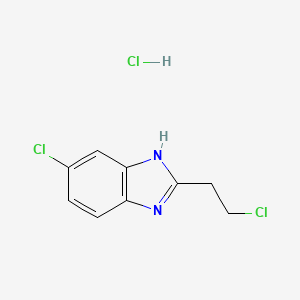

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)
